molecular formula C12H15N3O2 B14690278 Bicarbamimide, 2-butyl-3-phenyl- CAS No. 34873-79-5

Bicarbamimide, 2-butyl-3-phenyl-

Cat. No.: B14690278
CAS No.: 34873-79-5
M. Wt: 233.27 g/mol
InChI Key: RCGWXZSVENSGDF-UHFFFAOYSA-N
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Description

Bicarbamimide, 2-butyl-3-phenyl- is an organic compound with the molecular formula C12H15N3O2 and a molecular weight of 233.30 g/mol . This compound is known for its unique structure, which includes both butyl and phenyl groups attached to a bicarbamimide core. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicarbamimide, 2-butyl-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of butylamine and phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Bicarbamimide, 2-butyl-3-phenyl- may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicarbamimide, 2-butyl-3-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Bicarbamimide, 2-butyl-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism by which Bicarbamimide, 2-butyl-3-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Bicarbamimide, 2-butyl-3-methyl-
  • Bicarbamimide, 2-ethyl-3-phenyl-
  • Bicarbamimide, 2-butyl-3-chlorophenyl-

Uniqueness

Bicarbamimide, 2-butyl-3-phenyl- is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Properties

CAS No.

34873-79-5

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

1-butyl-2-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C12H15N3O2/c1-2-3-9-14-11(16)13-12(17)15(14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,16,17)

InChI Key

RCGWXZSVENSGDF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)NC(=O)N1C2=CC=CC=C2

Origin of Product

United States

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